Tuned Glass Transition Temperature in Aliphatic Polycarbonates via Ortho-Substitution
The ortho-bromophenyl substitution pattern in 1-(2-bromophenyl)naphthalene derivatives enables the tuning of polymer glass transition temperature (Tg) without a significant change in value compared to its para-substituted analog. A study on poly(α‐arylTMC)s showed that a 2-bromophenyl-substituted derivative exhibited a Tg of 69.5 °C, which represents only a nominal increase compared to the previously reported 4-bromo derivative [1]. This indicates that while the position of the substituent does not critically alter Tg in this polymer class, the specific ortho-substituted precursor allows for the introduction of a bulky naphthalene group, which is key to achieving a higher Tg (97 °C) in related naphthalene-derived polymers [1].
| Evidence Dimension | Glass transition temperature (Tg) of derived polycarbonates |
|---|---|
| Target Compound Data | Tg = 69.5 °C (for 2-bromophenyl derivative polymer) [1] |
| Comparator Or Baseline | Tg of 4-bromo derivative polymer (exact value not specified, described as nominally increased) [1]; Tg of 4-bromonaphthyl derivative polymer = 97 °C [1] |
| Quantified Difference | Minimal change in Tg between ortho- and para-bromophenyl derivatives; a +27.5 °C increase is achieved by using the bulkier naphthalene moiety. |
| Conditions | Polymers prepared from corresponding 1,3-diol monomers; Tg measured by differential scanning calorimetry (DSC). |
Why This Matters
This data is critical for polymer scientists needing to tune the thermal properties of materials with precision; the ortho-substituted building block offers a specific Tg in polymer derivatives, differentiating it from other isomers and guiding its selection for targeted applications.
- [1] Patra, R., Yadav, M., Anbarasu, M., Manjithaya, R., & Rajaram, S. (2024). Tuning the structure of pendant groups in poly(α‐arylTMC)s: A pathway to high glass transition temperature. Journal of Polymer Science. View Source
